molecular formula C20H22N2O2S B6536008 N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide CAS No. 1040642-86-1

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B6536008
CAS No.: 1040642-86-1
M. Wt: 354.5 g/mol
InChI Key: JRNIIOOERYBMOE-UHFFFAOYSA-N
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Description

N-(1-cyclopentanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-(thiophen-2-yl)acetamide, otherwise known as CPT-2T, is a novel synthetic compound that has been studied extensively for its potential applications in scientific research. CPT-2T is a derivative of the indole-based compound CPT-1, which is itself a derivative of the naturally occurring indole alkaloid tryptamine. CPT-2T has been used in a variety of research applications due to its unique chemical structure and properties.

Mechanism of Action

CPT-2T acts as a substrate for MAO, an enzyme responsible for the metabolism of monoamines such as serotonin and dopamine. When CPT-2T is metabolized by MAO, it is converted to N-methyl-2-thiophen-2-ylacetamide, which is then further metabolized to form N-methyl-2-thiophen-2-ylacetic acid. This compound is then further metabolized to form N-methyl-2-thiophen-2-ylacetate, which is then excreted in the urine.
Biochemical and Physiological Effects
CPT-2T has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MAO, which can lead to increased levels of monoamines such as serotonin and dopamine. CPT-2T has also been shown to modulate the activity of other enzymes involved in the metabolism of monoamines, such as catechol-O-methyltransferase (COMT). In addition, CPT-2T has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

CPT-2T has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. In addition, CPT-2T is relatively stable and can be stored for long periods of time. However, CPT-2T is not suitable for use in human clinical trials due to its potential toxicity.

Future Directions

There are several potential future directions for research on CPT-2T. One potential direction is to further investigate its effects on MAO and other enzymes involved in the metabolism of monoamines. Another potential direction is to investigate its potential therapeutic applications, such as its use in the treatment of depression and anxiety. Additionally, further research could be conducted to investigate its potential anti-inflammatory, anti-oxidant, and anti-cancer properties. Finally, further research could be conducted to investigate its potential toxicity and side effects.

Synthesis Methods

CPT-2T can be synthesized from CPT-1 using a two-step process. The first step involves the conversion of CPT-1 to the corresponding acyl chloride using thionyl chloride. The acyl chloride is then reacted with 2-(thiophen-2-yl)acetamide to produce CPT-2T. This synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

CPT-2T has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase (MAO) in order to study the enzyme's activity. It has also been used as a model compound for studying the interactions between drugs and the human body. CPT-2T has also been used in studies of the pharmacological effects of indole alkaloids and their derivatives.

Properties

IUPAC Name

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c23-19(13-17-6-3-11-25-17)21-16-8-7-14-9-10-22(18(14)12-16)20(24)15-4-1-2-5-15/h3,6-8,11-12,15H,1-2,4-5,9-10,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNIIOOERYBMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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